

# Introduction: The Azetidine Scaffold and the Promise of Novel Functionalization

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## Compound of Interest

Compound Name: 3-methoxyazetidine-1-carbonitrile

CAS No.: 1849302-67-5

Cat. No.: B6228810

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The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.<sup>[1]</sup> Its unique structural and physicochemical properties, such as inherent ring strain, conformational rigidity, and a sp<sup>3</sup>-rich three-dimensional character, make it a highly attractive motif for the design of novel therapeutics.<sup>[2]</sup> The incorporation of an azetidine ring can significantly enhance a molecule's metabolic stability, aqueous solubility, and target-binding affinity.<sup>[1][2]</sup> Consequently, this scaffold is present in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.<sup>[2]</sup>

Within this class, 3-methoxyazetidine stands out as a versatile building block. The methoxy group at the 3-position can modulate lipophilicity and introduce a hydrogen bond acceptor, while the secondary amine provides a convenient handle for further functionalization.<sup>[3]</sup> This guide focuses on a specific, yet underexplored, derivative: **3-methoxyazetidine-1-carbonitrile**. While this compound is not commercially available and lacks a dedicated CAS number as of this writing, its synthesis from the readily available 3-methoxyazetidine precursor is highly feasible.

The introduction of a 1-carbonitrile (N-cyano) group is a strategic choice in medicinal chemistry. The cyano group is a versatile functional group found in over 60 approved small-molecule drugs.[4] It can act as a bioisostere for carbonyls or halogens, participate in hydrogen bonding, and improve pharmacokinetic profiles.[5][6] Furthermore, the N-cyanamide moiety is a valuable synthetic intermediate for the preparation of more complex structures such as ureas, guanidines, and various heterocycles.[7]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of **3-methoxyazetidine-1-carbonitrile**. We will detail its predicted physicochemical properties, propose a robust synthetic protocol based on established methodologies, discuss expected characterization data, and explore its potential applications as a novel building block in drug discovery programs.

## Physicochemical Properties

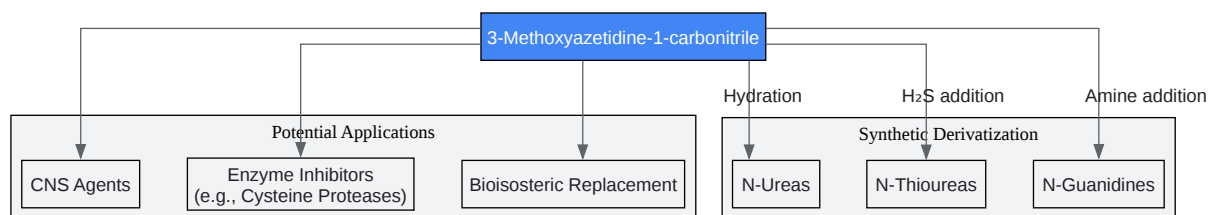
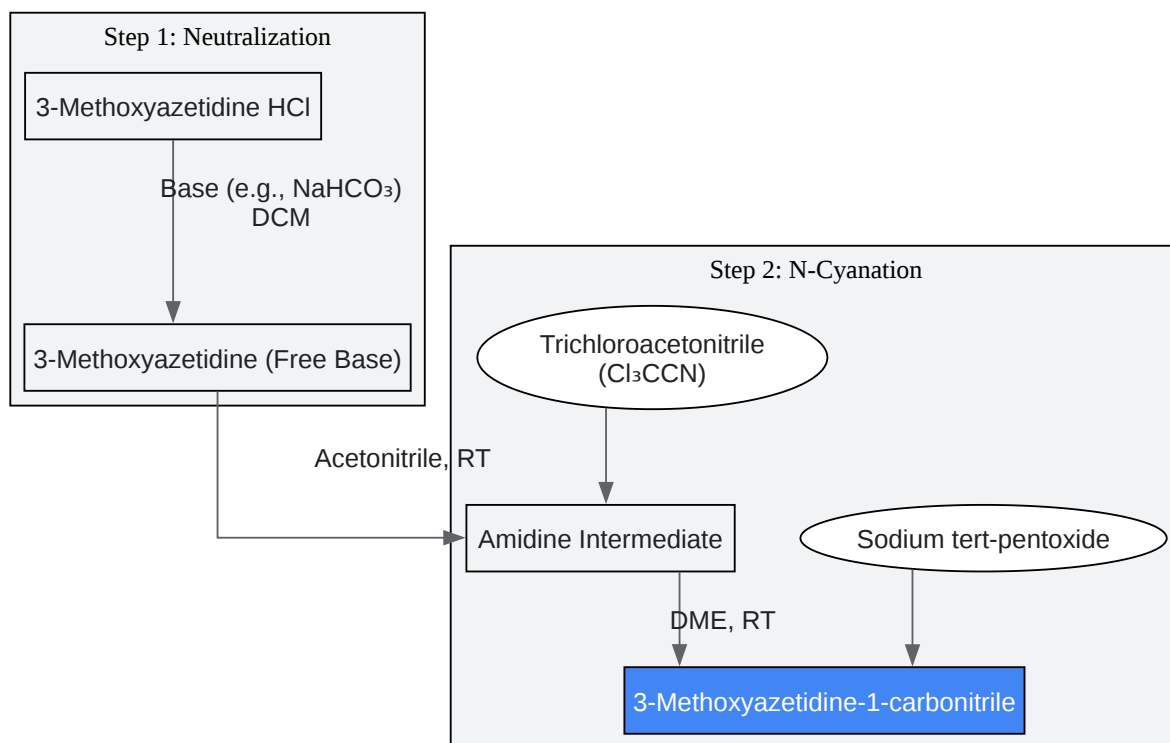
A clear understanding of a compound's physicochemical properties is fundamental to its application. The table below summarizes the known properties of the starting material, 3-methoxyazetidine hydrochloride, and the predicted properties for the target compound, **3-methoxyazetidine-1-carbonitrile**.

Property	3-Methoxyazetidine Hydrochloride	3-Methoxyazetidine-1-carbonitrile (Predicted)	Source(s)
CAS Number	148644-09-1	Not Assigned	
Molecular Formula	C <sub>4</sub> H <sub>10</sub> ClNO	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O	-
Molecular Weight	123.58 g/mol	112.13 g/mol	[8]
Physical Form	White to yellow solid	Predicted to be a solid or oil	
InChI Key	KSXGQRBTBLQJEF-UHFFFAOYSA-N	KZIPLWPRKDQSGA-UHFFFAOYSA-N	

## Proposed Synthesis and Mechanistic Rationale

The synthesis of **3-methoxyazetidine-1-carbonitrile** can be efficiently achieved from its hydrochloride salt via a two-step, one-pot procedure: neutralization of the amine salt followed by N-cyanation. Several methods exist for the N-cyanation of secondary amines; however, many rely on highly toxic reagents like cyanogen bromide.[9] A safer and effective alternative utilizes trichloroacetonitrile as the cyano source.[10][11]

The reaction proceeds through the initial formation of a trichloromethylamidinium intermediate by the nucleophilic attack of the free 3-methoxyazetidine onto the nitrile carbon of trichloroacetonitrile. Subsequent treatment with a strong, non-nucleophilic base, such as sodium tert-pentoxide, promotes the elimination of chloroform to yield the desired N-cyanamide product.[10] This method is advantageous due to its operational simplicity, the use of a less hazardous cyanating agent, and typically good to excellent yields.[9][10]



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